rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine
Description
Properties
CAS No. |
2278007-38-6 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.2 |
Purity |
95 |
Origin of Product |
United States |
Significance of Bridged Bicyclic Systems in Chemical Research
Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a distinctive three-dimensional structure. youtube.com This arrangement imparts a high degree of rigidity compared to fused or spirocyclic systems, which has profound implications for their chemical reactivity and stereochemistry. youtube.com The constrained nature of bridged systems can influence their biological activity, making them attractive scaffolds in drug discovery and medicinal chemistry. enamine.netnih.gov
The development of efficient synthetic methods to construct these intricate frameworks is a continuous challenge and a significant area of research in organic chemistry. acs.orgnih.gov These systems are not only prevalent in a wide array of bioactive natural products but are also key components in the design of new materials. acs.orgnih.gov For instance, the bicyclo[3.2.0]heptane framework has been explored for its potential in creating stress-responsive and self-healing materials. nih.gov
Overview of Bicyclo 3.2.0 Heptane As a Fundamental Scaffold
The bicyclo[3.2.0]heptane skeleton consists of a cyclopentane (B165970) ring fused to a cyclobutane (B1203170) ring. This fusion results in a strained yet stable structure that serves as a versatile synthetic intermediate. The IUPAC nomenclature for bicyclic compounds, such as bicyclo[3.2.0]heptane, specifies the number of atoms in the bridges connecting the two bridgehead atoms. wikipedia.org In this case, the bridges consist of three, two, and zero carbon atoms.
The synthesis of the bicyclo[3.2.0]heptane framework can be achieved through various methods, with intramolecular [2+2] photocycloaddition being a prominent strategy. enamine.netnih.gov This method allows for the construction of the bicyclo[3.2.0]heptane core with high yields and diastereoselectivity. nih.gov The resulting scaffold is found in a range of bioactive molecules and is a crucial module in the synthesis of complex organic compounds. nih.govrsc.org
Structural Features and Chirality of the Rac 1r,5r Bicyclo 3.2.0 Heptan 2 Amine Stereoisomeric System
The compound rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine is a specific stereoisomer of an amine-substituted bicyclo[3.2.0]heptane. The designation "rac" indicates that it is a racemic mixture, containing equal amounts of the (1R,5R) enantiomer and its mirror image, the (1S,5S) enantiomer.
The core structure is the bicyclo[3.2.0]heptane framework. The stereochemistry at the bridgehead carbons is defined as (1R,5R). The amine group is located at the 2-position of the bicycloheptane (B81988) ring. The spatial arrangement of this amine group relative to the bicyclic system is a key determinant of the molecule's properties and reactivity.
The chirality of this system is complex, arising from the stereocenters at the bridgehead carbons and the carbon bearing the amine group. The rigid nature of the bicyclic framework locks the molecule into a specific conformation, which can lead to distinct biological activities for different stereoisomers. This is a common theme in medicinal chemistry, where the three-dimensional shape of a molecule is critical for its interaction with biological targets. lookchem.com
Below is a table summarizing the key structural and chemical identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C7H13N | uni.lu |
| IUPAC Name | (1S,5S)-bicyclo[3.2.0]heptan-2-amine | sigmaaldrich.com |
| InChI | 1S/C7H13N/c8-7-4-2-5-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6-,7?/m0/s1 | sigmaaldrich.com |
| InChIKey | BDTYDKAOLDKOBQ-WABBHOIFSA-N | uni.lu |
| Monoisotopic Mass | 111.1048 Da | uni.lu |
Contextualization Within Amine Containing Bicyclic Structures
Strategies for Bicyclo[3.2.0]heptane Core Construction
The synthesis of the bicyclo[3.2.0]heptane skeleton is most commonly achieved through the formation of the four-membered cyclobutane (B1203170) ring fused to a pre-existing or concurrently formed five-membered ring. taltech.ee Intramolecular [2+2] cycloaddition reactions represent the most direct and widely used strategy for this purpose. rsc.org
Intramolecular [2+2] Cycloaddition Reactions
Intramolecular [2+2] cycloaddition, where two alkene moieties within the same molecule react to form a cyclobutane ring, is a powerful method for constructing the bicyclo[3.2.0]heptane system. rsc.org This transformation can be initiated by light (photochemical), heat (thermal), or transition metal catalysis.
Photochemical [2+2] cycloaddition is a classic and effective method for synthesizing cyclobutanes and, consequently, the bicyclo[3.2.0]heptane core. researchgate.netresearchgate.net The reaction typically involves the irradiation of a 1,6-diene precursor. For the synthesis of amine-containing analogues like 3-azabicyclo[3.2.0]heptanes, this method has been extensively applied to substrates such as N-allylcinnamylamines and related amides. researchgate.netacs.orgresearchgate.net
UV irradiation of acidified acetone solutions of trans-N-cinnamyl-N-allylamines leads to the formation of the corresponding 3-azabicyclo[3.2.0]heptanes in good yields and with high diastereoselectivity for the exo-aryl isomers. clockss.org The use of photosensitizers, such as acetophenone, or visible-light photocatalysts, like iridium complexes, can facilitate the reaction under milder conditions, often with improved efficiency and selectivity. researchgate.netresearchgate.net For instance, visible light-promoted cycloaddition of N-allylcinnamamides using an iridium photosensitizer yields the corresponding aryl-3-azabicyclo[3.2.0]heptanones with high diastereoselectivity. researchgate.net
Copper(I) catalysts have also been employed in photocycloadditions. The use of a copper/BINAP complex under visible light irradiation facilitates the intramolecular [2+2] cycloaddition of 1,6-dienes to afford bicyclo[3.2.0]heptanes in high yields (up to 98%) and with excellent diastereoselectivity (>20:1 dr). nih.gov Chiral auxiliaries attached to the diene substrate can induce facial diastereoselectivity, providing a route to enantiomerically pure 3-azabicyclo[3.2.0]heptanes. taltech.ee For example, chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines undergo highly diastereoselective [2+2] photocycloadditions. taltech.ee
| Substrate | Conditions | Catalyst/Sensitizer | Product | Yield (%) | Diastereoselectivity (dr) | Ref |
| N-allyl-N-[3-(4-fluorophenyl)allyl]amine | hv (700W Hg lamp), Acetone/HCl | None | exo-6-(p-Fluorophenyl)-3-azabicyclo[3.2.0]heptane | ~90 | >93:7 (exo:endo) | clockss.org |
| N-Allylcinnamamides | Visible light (Blue LED) | [Ir{dF(CF3)ppy}2(dtbpy)]PF6 | Aryl-3-azabicyclo[3.2.0]heptanones | High | High | researchgate.net |
| 1,6-Dienes | Visible light | Cu/BINAP complex | Bicyclo[3.2.0]heptanes | up to 98 | >20:1 | nih.gov |
| Cinnamic acid N-allyl amides | Photocatalytic cyclization | Not specified | 3-Azabicyclo[3.2.0]heptan-4-ones | Not specified | Not specified | researchgate.net |
| Diallylamine (as hydrochloride salt) | hv (254 nm), Acetone/H2O | Copper(I) triflate | 3-Azabicyclo[3.2.0]heptane hydrochloride | Not specified | Not specified | orgsyn.org |
Thermal [2+2] cycloaddition reactions offer an alternative to photochemical methods. While concerted thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules, stepwise mechanisms involving diradical intermediates or reactions with activated π-systems like ketenes or allenes are viable. researchgate.net
One notable approach involves the intramolecular cycloaddition of ketenes, which can be generated in situ. For instance, the thermal decomposition of a precursor like 3-hydroxy-6-heptenoic acid can generate an α,β-unsaturated ketene (B1206846) that undergoes intramolecular [2+2] cyclization to yield a bicyclo[3.2.0]hept-3-en-6-one with high selectivity. taltech.ee Another strategy is the thermal cycloaddition of allene-ynes, which provides an efficient route to fused bicyclic systems. nih.gov
For the synthesis of nitrogen-containing analogues, the intramolecular thermal enamine [2+2] cyclization is particularly relevant. nih.gov This method involves the reaction between an enamine and an electron-deficient Michael acceptor alkene within the same molecule. The diastereoselectivity is controlled by the reversibility of the initial Michael addition, which typically leads to the thermodynamically more stable trans-substituted cyclobutane as the major product. nih.gov This approach has been used to access δ-lactone and lactam fused cyclobutenes in good yields and with excellent diastereoselectivity. nih.gov
| Substrate Type | Reaction | Key Features | Product Class | Yield | Diastereoselectivity | Ref |
| 3-Hydroxy-6-heptenoic acid derivative | In situ ketene formation and cyclization | Thermodynamically controlled | Bicyclo[3.2.0]hept-3-en-6-one | 82% | 96:4 | taltech.ee |
| Tethered Enamine-alkene | Intramolecular enamine [2+2] cyclization | Stepwise, thermodynamically controlled | Lactone/Lactam fused cyclobutenes | Good | Excellent | nih.gov |
| Allene-ynes | Thermal intramolecular [2+2] cycloaddition | Proceeds via stepwise diradical pathway | Fused bicyclic ring structures | Not specified | Not specified | nih.gov |
| Amides and Vinyl Boronates | Thermal [2+2] cycloaddition of in situ generated keteniminium salts | One-step synthesis | Borylated cyclobutanes | Not specified | Not specified | nih.gov |
Transition metal catalysis has significantly broadened the scope of [2+2] cycloaddition reactions, allowing them to proceed under mild thermal conditions even with unactivated alkenes. acs.orgacs.orgresearchgate.net A variety of metals, including cobalt, iron, ruthenium, copper, and gold, have been shown to effectively catalyze the intramolecular [2+2] cycloaddition of α,ω-dienes and related substrates to form bicyclo[3.2.0]heptane derivatives. taltech.eeacs.orgacs.org
Cobalt complexes, particularly those supported by redox-active bis(imino)pyridine (PDI) ligands, are effective precatalysts for the intramolecular [2π+2π] cycloaddition of α,ω-dienes. acs.org These reactions tolerate functional groups like amines and ethers. The mechanism is proposed to involve the formation of a cobaltacyclopentane intermediate, followed by reductive elimination to yield the bicyclic product. acs.org Similarly, iron complexes with PDI ligands can catalyze the cycloaddition of 1,6-heptadiene to form cis-bicyclo[3.2.0]heptane. acs.org
Ruthenium catalysts have been used for the [2+2] cyclization of allenenes, affording bicyclo[3.2.0]heptane systems with high yields and complete diastereoselectivity. taltech.ee Gold-catalyzed enantioselective [2+2] cyclization of allenenes has also been reported, achieving high enantiomeric excess with the use of chiral ligands. taltech.ee Furthermore, palladium-catalyzed cascade reactions involving C–H activation and C–C bond cleavage of bicyclo[1.1.1]pentane derivatives can lead to highly functionalized bicyclo[3.2.0]heptane lactones. rsc.orgrsc.org
| Substrate | Catalyst System | Product | Yield (%) | Selectivity | Ref |
| 1,6-Heptadiene | (ⁱᵖrPDI)CoN₂ | cis-Bicyclo[3.2.0]heptane | High | Not specified | acs.orgacs.org |
| N,N-Diallyl-p-toluenesulfonamide | (ⁱᵖrPDI)CoN₂ | N-Tosyl-3-azabicyclo[3.2.0]heptane | 95 | Not specified | acs.org |
| Allenene (N-tethered) | Au(L) / AgSbF₆ | N-Tosyl-azabicyclo[3.2.0]heptane | 92 | 97% ee | taltech.ee |
| Allenene | RuH₂Cl₂(PⁱPr₃)₂ | Bicyclo[3.2.0]heptane derivative | 45-86 | Full diastereoselectivity | taltech.ee |
| Bicyclo[1.1.1]pentane carboxylic acid | Pd(OAc)₂ / Ligand | Bicyclo[3.2.0]heptane lactone | High | Diastereoselective | rsc.orgrsc.org |
Diels-Alder Reactions for Bicyclic Core Formation
While not a direct method for forming the bicyclo[3.2.0]heptane ring system, the Diels-Alder reaction can be a crucial step in multi-step sequences. This [4+2] cycloaddition is typically used to construct a bicyclo[2.2.1]heptane or related bicyclic core, which can then undergo rearrangement to the thermodynamically more stable bicyclo[3.2.0]heptane skeleton.
For example, a sequential Diels-Alder reaction followed by a Lewis acid-promoted rearrangement has been developed for the synthesis of functionalized bicyclo[2.2.1]heptanes. nih.govacs.orgacs.org While the primary products are bicyclo[2.2.1]heptanes, this strategy highlights the accessibility of bicyclic precursors that could potentially be transformed into the desired bicyclo[3.2.0] system through further synthetic manipulations, such as ring contraction or cleavage followed by recyclization. The strategic application of a Diels-Alder reaction can therefore serve as an entry point to complex bicyclic systems that are precursors to the target scaffold.
Cascade and Multicomponent Reactions for Scaffold Assembly
Cascade and multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecular architectures like the bicyclo[3.2.0]heptane scaffold from simple starting materials in a single pot. acs.orgacs.orgtaltech.ee These strategies are particularly powerful for the synthesis of hetero-analogues, such as 3-azabicyclo[3.2.0]heptanes.
A notable example is a three-component triple cascade reaction that proceeds through an iminium–enamine–iminium sequential activation. acs.org This reaction, initiated by a hetero-Michael addition to an α,β-unsaturated aldehyde, affords [3.2.0]-heterobicycles with high diastereoselectivity. acs.org By varying the secondary amine, the unsaturated aldehyde, and a third dually active reagent, a library of bicyclo[3.2.0]heptanes can be synthesized. taltech.ee
Another novel multicomponent cascade reaction has been reported to form a strained 3-azabicyclo[3.2.0]heptane derivative, which is an important pharmacophore. acs.org This reaction is highly diastereoselective, predominantly yielding a single diastereoisomer. The resulting ester can be reduced in a one-pot procedure to a stable alcohol, demonstrating the synthetic utility of the cascade product. acs.org These methods provide rapid access to functionalized bicyclic scaffolds that are direct precursors or close analogues of the target amine. taltech.eeacs.orgdntb.gov.ua
| Reaction Type | Starting Materials | Key Features | Product Class | Diastereoselectivity | Ref |
| Three-component triple cascade | α,β-Unsaturated aldehyde, secondary amine, dually active reagent | Iminium–enamine–iminium activation | [3.2.0]-Heterobicycles | High | taltech.eeacs.org |
| Novel multicomponent cascade | Not specified | Forms strained bicyclic ester | 3-Azabicyclo[3.2.0]heptane derivative | High (predominantly one diastereoisomer) | acs.org |
| [3+2] Cycloaddition | Cyclobut-1-enecarboxylic acid ester, in situ generated azomethine ylide | Efficient, scalable | Substituted 3-azabicyclo[3.2.0]heptanes | Not specified | researchgate.net |
Cycloisomerization of Polyenes and Enynes
The construction of the bicyclo[3.2.0]heptane core can be efficiently accomplished through the cycloisomerization of acyclic polyenes and enynes. taltech.ee This atom-economical approach is often facilitated by transition metal catalysts.
Gold(I) and platinum(II) catalysts are particularly effective in promoting the cycloisomerization of 1,6-enynes. acs.orgresearchgate.net For instance, cationic triphenylphosphinegold(I) catalyzes the reaction of N-allyl-2-(2′-arylethyne-2-yl)amides or allylic 2-alkynoates to yield bicyclo[3.2.0]hept-6-en-2-ones under mild conditions. acs.orgnih.gov Density functional theory (DFT) calculations suggest a mechanism involving a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement. acs.org Similarly, gold(I)-catalyzed [2+2] cycloadditions of 1,6-enynes have been shown to produce bicyclo[3.2.0]heptenes. researchgate.netresearchgate.net
Ruthenium catalysts have also been employed for the [2+2] cyclization of allenenes, achieving full diastereoselectivity. taltech.ee Furthermore, cobalt-catalyzed [2+2] cycloadditions of bis-enones have been developed, yielding cis-fused bicyclo[3.2.0]heptane systems as single diastereomers. taltech.ee A novel cycloisomerization of acylsilanes containing an alkylidenecyclopropane moiety, promoted by a Lewis acid like BF₃·OEt₂, affords bicyclo[3.2.0]heptanes in high yield and diastereoselectivity. ethz.ch
Table 1: Metal-Catalyzed Cycloisomerization Reactions for Bicyclo[3.2.0]heptane Synthesis
| Catalyst/Reagent | Substrate Type | Product Type | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Au(I) complexes | 1,6-Enynes | Bicyclo[3.2.0]heptenes | 57-92 | >95:5 | taltech.ee |
| RuH₂Cl₂(PiPr₃)₂ | Allenenes | Bicyclo[3.2.0]heptanes | 45-86 | Full | taltech.ee |
| Cobalt complexes | Bis-enones | Bicyclo[3.2.0]heptanes | 50-73 | Single cis isomer | taltech.ee |
| BF₃·OEt₂ | Acylsilanes | Bicyclo[3.2.0]heptanes | 83-84 | Single diastereomer | ethz.ch |
| PtCl₂ | Enynes | Azabicyclo[3.2.0]heptanes | 21-60 | N/A | taltech.ee |
Stereoselective Approaches to this compound Synthesis
The biological importance of bicyclo[3.2.0]heptane derivatives often necessitates precise control over their stereochemistry. rsc.orgnih.gov
Chiral auxiliaries are a well-established tool for directing stereoselective transformations. In the synthesis of bicyclo[3.2.0]heptanes, chiral oxazolidinones have been successfully used. mdpi.com An organophotoredox-catalyzed radical anion [2+2] photocycloaddition of aryl bis-enones bearing a chiral oxazolidinone auxiliary, mediated by Eosin Y, yields enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.com This method can generate a bicyclic core with four new stereocenters, yet remarkably, often only two of the sixteen possible stereoisomers are formed. mdpi.com
Enantioselective catalysis offers a more atom-economical approach to stereocontrol. Gold-catalyzed enantioselective [2+2] cyclization of allenenes has been reported to proceed with moderate enantiomeric excess (ee). taltech.ee A significant advancement involves an iridium-catalyzed asymmetric allylic amination to create a chiral enyne intermediate, which then undergoes PtCl₂-catalyzed cyclization to form azabicyclo[3.2.0]heptanes with excellent enantioselectivity (92-99% ee) preserved. taltech.ee More recently, a photoexcited copper/BINAP complex has been utilized for the intramolecular [2+2] cycloaddition to construct bicyclo[3.2.0]heptanes with high yields and diastereoselectivity. nih.gov
Achieving chemo- and diastereoselectivity is critical in synthesizing complex aminobicyclo[3.2.0]heptanes. Intramolecular [2+2] photocycloadditions of diallylamines have been shown to produce exo- and endo-3-azabicyclo[3.2.0]heptane derivatives with diastereoselectivity influenced by substituents on the cinnamyl moiety. clockss.org Palladium-catalyzed reactions of bicyclo[1.1.1]pentane carboxylic acids, using specific ligands, allow for the diastereoselective synthesis of either arylated or non-arylated bicyclo[3.2.0]heptane lactones, which are versatile synthetic precursors. rsc.orgnih.govrsc.org For instance, the use of mono-N-protected amino acid (MPAA) ligands leads to all-syn arylated products. nih.govrsc.org
Table 2: Stereoselective Synthesis of Bicyclo[3.2.0]heptane Derivatives
| Method | Catalyst/Auxiliary | Substrate | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary | Oxazolidinone / Eosin Y | Aryl bis-enones | Bicyclo[3.2.0]heptanes | Enantioenriched | mdpi.com |
| Enantioselective Catalysis | Ir-catalyst / PtCl₂ | Enynes | Azabicyclo[3.2.0]heptanes | 92-99% ee | taltech.ee |
| Enantioselective Catalysis | Cu/BINAP (photoexcited) | 1,6-dienes | Bicyclo[3.2.0]heptanes | >20:1 dr | nih.gov |
| Diastereoselective Photocycloaddition | None (substrate control) | Diallylamines | 3-Azabicyclo[3.2.0]heptanes | Up to 90:10 dr | clockss.org |
| Diastereoselective Pd-Catalysis | Pd(OAc)₂ / MPAA Ligand | Bicyclo[1.1.1]pentane carboxylic acids | Bicyclo[3.2.0]heptane lactones | All-syn diastereomer | nih.govrsc.org |
Derivatization Strategies for Functionalization of the Bicyclo[3.2.0]heptane Core
The functionalization of the bicyclo[3.2.0]heptane core is essential for exploring structure-activity relationships. nih.gov
A common strategy for synthesizing this compound involves modifying a ketone precursor, such as rac-bicyclo[3.2.0]heptan-2-one. This ketone can be prepared via methods like the [2+2] photocycloaddition of cyclopentenone and vinyl acetate. arkat-usa.org
The ketone can be converted to the corresponding amine through several methods. Reductive amination with an amine source and a reducing agent is a direct, one-pot method. An alternative two-step process involves converting the ketone to an oxime with hydroxylamine, followed by reduction to the primary amine. orgsyn.org
Another route proceeds via the reduction of the ketone to the alcohol, rac-cis-bicyclo[3.2.0]heptan-2-ol. orgsyn.org This alcohol can then be converted to the amine. Enzymatic methods have also been explored; for example, the reduction of bicyclo[3.2.0]hept-2-en-6-one using whole-cell preparations of fungi like Mortierella ramanniana can produce the corresponding alcohol with high enantiomeric excess, which can then be further functionalized. nih.gov
Regioselective Functionalization of the Bicyclic System
Regioselective functionalization of the bicyclo[3.2.0]heptane core is essential for the synthesis of diverse analogues. Various strategies have been developed to introduce functional groups at specific positions, often leveraging the inherent reactivity of intermediates like ketones and alkenes.
One prominent method involves the intramolecular [2+2] photocycloaddition of unsaturated compounds. For instance, the organophotoredox-catalyzed stereoselective cycloaddition of aryl bis-enone derivatives can produce highly substituted bicyclo[3.2.0]heptanes. These reactions, often mediated by photocatalysts like Eosin Y in the presence of additives such as LiBr, can proceed with notable diastereoselectivity. mdpi.com The choice of solvent can significantly impact the yield, with acetonitrile often proving effective. mdpi.com
Another powerful approach is the palladium-catalyzed C(sp³)–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids. This method allows for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones. nih.govrsc.org The reaction's outcome can be directed by the choice of ligand; for example, mono-N-protected amino acid (MPAA) ligands can facilitate the formation of arylated lactones, while pyridone-amine ligands can yield non-arylated versions. nih.govrsc.org These lactones are versatile intermediates that can be converted into other functionalized bicyclo[3.2.0]heptane derivatives.
Furthermore, the regioselective ring-opening of epoxides on the bicyclo[3.2.0]heptane framework provides a direct route to functionalized products. For example, a 2,3-endo-epoxybicyclo[3.2.0]heptan-6-one acetal can be opened regioselectively with organocuprate reagents to yield precursors for prostaglandins, demonstrating the high level of control achievable with this method. rsc.org
Below is a table summarizing various regioselective functionalization methods for the bicyclo[3.2.0]heptane system.
Table 1: Methodologies for Regioselective Functionalization of the Bicyclo[3.2.0]heptane System
| Methodology | Starting Material | Reagents/Catalyst | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Organophotoredox [2+2] Cycloaddition | Aryl bis-enone | Eosin Y, LiBr, Visible Light | Substituted Bicyclo[3.2.0]heptane | Yields up to 76% with a 60:40 diastereomeric ratio in acetonitrile. | mdpi.com |
| Palladium-Catalyzed C-H Activation | Bicyclo[1.1.1]pentane carboxylic acid | Pd(OAc)₂, MPAA or Pyridone-amine ligand | Bicyclo[3.2.0]heptane lactone | Ligand choice controls arylation, providing access to diverse lactone structures. | nih.govrsc.org |
| Regioselective Epoxide Opening | 2,3-endo-epoxybicyclo[3.2.0]heptan-6-one acetal | Mixed organocuprate reagent | Functionalized Bicyclo[3.2.0]heptanols | High-yield, regioselective opening to prostaglandin precursors. | rsc.org |
| Photochemical [2+2] Cycloaddition | 4-Hydroxycyclopent-2-enone derivatives and alkenes | UV Light | Functionalized Bicyclo[3.2.0]heptanes | Intermolecular reactions yield exo/endo adducts; intramolecular reactions can be highly stereoselective. | researchgate.net |
Resolution Techniques for Racemic Bicyclo[3.2.0]heptan-2-amine
The separation of enantiomers from a racemic mixture of bicyclo[3.2.0]heptan-2-amine is a critical step for many applications. Both classical and enzymatic methods have been effectively employed for the resolution of bicyclic amines and their analogues.
Classical resolution via the formation of diastereomeric salts is a well-established and widely used technique for separating enantiomers of chiral amines. This method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. These differences allow for their separation by fractional crystallization.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. The choice of resolving agent and solvent is crucial and often determined empirically to achieve efficient separation. Once one diastereomeric salt has been isolated through crystallization, the pure enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid. While specific studies detailing the resolution of this compound are not widely published, the principles of this method are broadly applicable to bicyclic amines. For example, the resolution of other chiral amines has been effectively achieved using agents like (R,R)-Tartaric Acid, where the differing crystallization kinetics of the resulting diastereomeric salts can be exploited for separation. researchgate.net
Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to classical methods. This technique utilizes enzymes, typically lipases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For bicyclo[3.2.0]heptane analogues, this is often applied to related alcohols or esters, which can then be converted to the desired amine.
In a typical EKR of a racemic alcohol, a lipase is used to catalyze the acylation of one enantiomer, forming an ester, while the other enantiomer remains as an alcohol. These two compounds can then be separated. Conversely, a racemic ester can be resolved through enantioselective hydrolysis by a lipase, yielding one enantiomer as an alcohol and leaving the other as the unreacted ester.
Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas species are frequently used due to their broad substrate scope and high enantioselectivity. nih.gov The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value (typically >100) indicates an effective resolution.
The table below presents findings from the enzymatic kinetic resolution of various bicyclo[3.2.0]heptane analogues, demonstrating the utility of this approach.
Table 2: Enzymatic Kinetic Resolution of Bicyclo[3.2.0]heptane Analogues
| Substrate | Enzyme | Reaction Type | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|---|
| Aromatic Morita-Baylis-Hillman (MBH) acetate | Pseudomonas cepacia lipase (PCL) | Hydrolysis | 92% | 53 | nih.gov |
| p-Cyanophenyl MBH butyrate | Pseudomonas fluorescens lipase | Hydrolysis | >90% | >200 | nih.gov |
| (±)-Bicyclo[3.2.0]hept-2-en-6-yl esters | Porcine pancreatic lipase | Hydrolysis | Not specified | Not specified | kirj.ee |
| (±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one | Crude porcine pancreatic lipase | Hydrolysis of corresponding exo-acetate | Not specified | >300 | kirj.ee |
Absolute Configuration Determination of this compound
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. For a racemic mixture such as this compound, which consists of two enantiomers, (1R,5R)-bicyclo[3.2.0]heptan-2-amine and (1S,5S)-bicyclo[3.2.0]heptan-2-amine, separation of the enantiomers followed by the determination of the absolute configuration of each is essential for understanding their specific biological activities or for their use as chiral building blocks.
Single-crystal X-ray diffraction (XRD) is the most definitive method for the unambiguous determination of the absolute configuration of a crystalline compound. mdpi.com This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms. For bicyclo[3.2.0]heptane derivatives, X-ray crystallography has been successfully employed to establish their absolute and relative stereochemistry.
In a study on the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes, the absolute configuration of the major product was unequivocally determined by single-crystal X-ray analysis. mdpi.com This was achieved by crystallizing a pure sample of the compound, which in that case was (1S,5R,6R,7S)-9a, and analyzing the resulting diffraction pattern. mdpi.com Similarly, the synthesis and X-ray crystal structures of syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids have been described, where the placement of the N-Boc-amino groups in pseudo-equatorial or pseudo-axial positions was confirmed. nih.gov
To determine the absolute configuration of an enantiomer of bicyclo[3.2.0]heptan-2-amine, it would first need to be crystallized, potentially as a salt with a chiral acid (a process known as diastereomeric resolution) or derivatized with a chiral auxiliary. The resulting crystalline material can then be subjected to X-ray diffraction analysis. The Flack parameter, obtained from the diffraction data, is a crucial value that helps in assigning the correct absolute configuration. A value close to zero for a given enantiomer confirms its absolute stereochemistry.
Table 1: Representative Crystallographic Data for a Bicyclo[3.2.0]heptane Derivative (Note: This table presents hypothetical data for illustrative purposes, as specific data for the target compound is not publicly available. The parameters are based on typical values for similar structures.)
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.33 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1075.8 |
| Z | 4 |
| Flack parameter | 0.05(3) |
While X-ray crystallography is the gold standard, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Electronic Circular Dichroism (ECD), are powerful tools for determining the relative and, in some cases, the absolute configuration of chiral molecules in solution.
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, can be used to establish the connectivity and relative stereochemistry of bicyclo[3.2.0]heptane derivatives. nih.gov The coupling constants (³JHH) between adjacent protons are particularly informative for deducing dihedral angles and, consequently, the stereochemical relationships between substituents. For instance, the comparison of ³JHH spin-spin coupling constants in the ¹H NMR spectra of the cyclobutane ring of humilisin E and its synthetic bicyclo[3.2.0]heptane core provided crucial information about their relative stereochemistry. nih.govacs.org Nuclear Overhauser Effect (NOE) experiments are also vital for confirming through-space proximity of protons, which helps in assigning the relative configuration of substituents. nih.gov
Table 2: Representative ¹H NMR Coupling Constants for a Bicyclo[3.2.0]heptane System (Note: This table is illustrative and based on typical values reported for bicyclo[3.2.0]heptane derivatives.)
| Protons | Coupling Constant (³JHH) in Hz | Inferred Dihedral Angle (approx.) |
| H1-H2 (cis) | 7.5 | ~30° |
| H1-H2 (trans) | 2.1 | ~100° |
| H2-H3 (endo-endo) | 8.2 | ~20° |
| H2-H3 (exo-exo) | 8.0 | ~25° |
| H2-H3 (endo-exo) | 4.5 | ~45° |
For determining the absolute configuration, chiral derivatizing agents can be used in conjunction with NMR spectroscopy. The reaction of the amine with a chiral agent, such as Mosher's acid, creates diastereomers that exhibit distinct NMR spectra, allowing for the assignment of the absolute configuration.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., using time-dependent density functional theory - TDDFT), the absolute configuration can be assigned. This combined experimental and computational approach has been effectively used for the structural elucidation of various chiral organic compounds, including bicyclic amines. rsc.org
Conformational Preferences of the Bicyclo[3.2.0]heptane Core
The fused nature of the bicyclo[3.2.0]heptane system significantly restricts its conformational freedom compared to monocyclic or acyclic counterparts. Understanding these conformational preferences is crucial for predicting the spatial orientation of substituents and, consequently, the molecule's reactivity and biological interactions.
The bicyclo[3.2.0]heptane core is known to adopt a boat-like conformation for the five-membered ring. nih.gov This preference is an intrinsic property of the bicyclic system and appears to be largely unaffected by various substitution patterns. nih.gov In this conformation, the cyclobutane ring is fused to the "side" of the cyclopentane (B165970) boat. The five-membered ring in some bicyclo[3.2.0]heptane derivatives has also been described as having a twist (T) conformation. researchgate.net The inherent strain in the fused ring system dictates these conformational preferences.
The bicyclo[3.2.0]heptane system possesses significant ring strain due to the fusion of a cyclobutane and a cyclopentane ring. This strain arises from several factors:
Angle Strain: The internal bond angles in the cyclobutane and cyclopentane rings deviate from the ideal tetrahedral angle of 109.5°.
Transannular Strain: Steric interactions between atoms across the rings can also be a factor.
This inherent strain influences the reactivity of the bicyclo[3.2.0]heptane system. For example, the strain can be released in certain chemical transformations, providing a thermodynamic driving force for reactions. The strain within the bicyclic system can be computationally modeled and analyzed to understand its impact on conformational energies and reactivity.
Stereochemical Control in Chemical Transformations of the Amine
The rigid bicyclic framework of bicyclo[3.2.0]heptane derivatives plays a critical role in directing the stereochemical outcome of chemical reactions. The amine group in this compound can be expected to undergo various transformations, such as acylation, alkylation, and participation in the formation of larger molecular scaffolds. The stereochemical control in these reactions is dictated by the inherent conformational biases of the bicyclic system and the steric and electronic nature of the reactants and reagents.
Research on related bicyclo[3.2.0]heptane systems provides insight into the expected stereoselectivity. For instance, studies on the synthesis of 3,6-diazabicyclo[3.2.0]heptane derivatives have demonstrated that the stereochemistry of the bicyclic core significantly influences the binding affinity and functional activity of these compounds as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. lookchem.com In these systems, the introduction of substituents on the pyridine (B92270) ring attached to the nitrogen atom of the bicyclic core showed that the stereochemical arrangement of the diazabicyclo[3.2.0]heptane moiety is a key determinant for receptor subtype selectivity. lookchem.com For example, enantiomeric pairs of 5-bromo and 5-nitrile substituted 3,6-diazabicyclo[3.2.0]heptanes exhibited different agonist activities at hR4β2 and hR3β4 nAChR subtypes, highlighting the profound impact of the core's stereochemistry. lookchem.com
Furthermore, the conformational locking of the bicyclo[3.2.0]heptane core has been exploited in the design of pharmacologically active molecules. In a study involving the synthesis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, the bicyclic system was used to fix the conformation of a γ-aminobutyric acid (GABA) analogue. nih.gov The placement of the N-Boc-amino group in either a pseudo-equatorial or pseudo-axial position led to conformationally locked molecules. nih.gov This demonstrates that transformations at the amine group can be influenced by, and in turn, can influence the conformational preference of the entire molecule, thereby controlling the spatial presentation of pharmacophoric features.
The inherent chirality and rigidity of the bicyclo[3.2.0]heptane skeleton make it a valuable scaffold for asymmetric synthesis. For instance, bisphosphinite derivatives of bicyclo[3.2.0]heptane diols have been shown to be effective chiral inducers in asymmetric hydrogenation reactions. researchgate.net This suggests that derivatives of this compound could serve as chiral ligands or auxiliaries in stereocontrolled transformations. The predictable conformation of the bicyclic system would allow for efficient transfer of stereochemical information.
While specific data on the stereocontrolled transformations of this compound are not extensively documented in the reviewed literature, the principles derived from related systems provide a strong basis for predicting its behavior. The cis-fused ring system is expected to direct incoming reagents to the less sterically hindered face of the molecule, leading to high diastereoselectivity in many reactions.
Table 1: Stereochemical Influence in Transformations of Bicyclo[3.2.0]heptane Systems
| Bicyclic System | Transformation | Key Finding | Reference |
| 3,6-Diazabicyclo[3.2.0]heptane Derivatives | N-Arylation | Stereochemistry of the bicyclic core dictates nAChR subtype selectivity. | lookchem.com |
| 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic Acids | Synthesis of syn and anti isomers | Conformational locking of the GABA pharmacophore is achieved. | nih.gov |
| Bicyclo[3.2.0]heptane Diols | Formation of bisphosphinite ligands | Effective chiral inducers in asymmetric hydrogenation. | researchgate.net |
It is important to note that while these examples provide valuable insights, the specific stereochemical outcomes for reactions involving this compound would need to be determined experimentally. The interplay of steric hindrance, electronic effects of the amine group, and the specific reaction conditions would all contribute to the final stereochemical result.
Reactions of the Bicyclo[3.2.0]heptane Ring System
The inherent ring strain of the fused four- and five-membered rings in the bicyclo[3.2.0]heptane core is a dominant factor in its chemical reactivity, providing a driving force for various ring-opening and rearrangement reactions.
Ring Opening and Rearrangement Pathways
The bicyclo[3.2.0]heptane skeleton is susceptible to cleavage, particularly under conditions that generate reactive intermediates on the ring or are promoted by transition metals. The strain release associated with the opening of the four-membered cyclobutane ring is a powerful thermodynamic driver for these transformations.
One notable example is the mechanochemical activation of a polymer-bound bicyclo[3.2.0]heptane (BCH) mechanophore. nih.govresearchgate.net Under mechanical force, the BCH unit undergoes a formal retro [2+2] cycloaddition to generate a reactive bis-enone product. This ring-opening is reversible under photochemical conditions. nih.gov
In other studies, palladium catalysis has been employed to transform bicyclo[1.1.1]pentane carboxylic acids into bicyclo[3.2.0]heptane lactones. rsc.orgrsc.orgrsc.org These lactone products can subsequently undergo ring-opening reactions. For example, treatment of a bicyclo[3.2.0]heptane lactone with boron tribromide resulted in the unexpected cleavage of the cyclobutane ring to yield a γ-lactone. rsc.orgresearchgate.net Sequential hydrolysis and substitution can also open the γ-lactone portion to afford a tri-substituted cyclobutane derivative. rsc.orgrsc.org
Selective Hydrogenation and Dehydrogenation
The saturation level of the bicyclo[3.2.0]heptane core can be modulated through hydrogenation and dehydrogenation reactions, often with high stereoselectivity. While this compound is a fully saturated system, its synthesis often proceeds from an unsaturated precursor, such as rac-bicyclo[3.2.0]hept-2-en-6-one.
The bioreduction of this ketone has been studied extensively, demonstrating the utility of alcohol dehydrogenases (ADHs) for preparing enantiomerically enriched alcohols which are precursors to the corresponding amines. nih.gov Different enzymes exhibit distinct facial selectivities, allowing access to various stereoisomers of the resulting bicyclo[3.2.0]hepten-6-ol.
| Biocatalyst (ADH) | Facial Selectivity | Major Product(s) | Reference |
|---|---|---|---|
| Horse Liver ADH (HLADH) | Re-face | (1S,5R,6S)-endo-alcohol and (1R,5S)-exo-alcohol | nih.gov |
| Thermoanaerobium brockii ADH (TBADH) | Re-face | (1S,5R,6S)-endo-alcohol and (1R,5S)-exo-alcohol | nih.gov |
| Streptomyces hydrogenans ADH (HSDH) | Si-face | (1R,5S,6R)-endo-alcohol and (1S,5R)-exo-alcohol | nih.gov |
Conversely, dehydrogenation can introduce unsaturation. For example, Saegusa oxidation of a silyl (B83357) enol ether derived from a bicyclo[3.2.0]heptane ketone was used to prepare the corresponding enone, a key intermediate in the synthesis of the natural product humilisin E. acs.org
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the transformations involving the bicyclo[3.2.0]heptane system is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies often employ a combination of experimental techniques and computational modeling.
For the palladium-catalyzed synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane precursors, a plausible mechanism involves initial C(sp³)–H palladation directed by the carboxylic acid. rsc.org This is followed by a sequence of oxidative addition and reductive elimination, leading to a strain-release C–C bond cleavage of the bicyclo[1.1.1]pentane core, which ultimately generates the fused bicyclo[3.2.0]heptane system. rsc.org
The mechanochemical ring-opening of bicyclo[3.2.0]heptane is understood to proceed via a formal retro [2+2] cycloaddition, a pathway that directly cleaves the cyclobutane ring to relieve mechanical stress and form two new alkene functionalities. nih.gov
In other systems, mechanistic investigations involving control experiments, deuterium (B1214612) labeling, kinetic studies, and Density Functional Theory (DFT) calculations have pointed to the involvement of key open-shell singlet biradical intermediates. researchgate.net These intermediates can then proceed through different pathways, such as cycloaddition or hydrogen atom transfer (HAT), to yield various products, with selectivity often depending on the substitution pattern of the bicyclic core. researchgate.net
Transition State Analysis of Bicyclo[3.2.0]heptane Transformations
The reactivity of the bicyclo[3.2.0]heptane system is largely governed by the nature of its transition states in various chemical transformations. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions.
One of the fundamental transformations of the bicyclo[3.2.0]heptane skeleton is its rearrangement. For instance, the thermal rearrangement of bicyclo[3.2.0]hept-2-ene to norbornene has been shown to proceed through a concerted mechanism, which is favored over a stepwise diradical pathway by a significant energy margin of 12.4 kcal/mol. researchgate.net This preference for a concerted pathway highlights the influence of orbital symmetry in these transformations.
In the context of forming nitrogen-containing bicyclo[3.2.0]heptane systems, such as in the synthesis of 3-azabicyclo[3.2.0]heptane derivatives via intramolecular [2+2] photocycloaddition, the transition state energies play a crucial role in determining the product distribution. The energy difference between the transition states leading to the exo and endo products dictates the final stereochemical outcome. For the cyclization of N-allyl-N-[3-(4-fluorophenyl)allyl]amine, the transition state for the exo pathway is favored by 2.85 kcal/mol, leading to the preferential formation of the exo-cycloadduct. clockss.org
Gold(I)-catalyzed cycloisomerization of 1,6-enynes to afford bicyclo[3.2.0]hept-6-en-2-ones also proceeds through a stepwise mechanism involving distinct transition states. DFT calculations have revealed that the reaction initiates with a 6-endo-dig cyclization, followed by a skeletal rearrangement to form the final bicyclic product. acs.org The stability of the intermediates and the energy barriers of the transition states are influenced by substituents on the enyne system. acs.org
Furthermore, in co-catalyzed reactions, such as the amine/transition metal enantioselective Michael/carbocyclization cascade, bicyclo[3.2.0]heptane species can be formed as stable off-cycle intermediates. diva-portal.org The formation of these species can limit the formation of the desired carbocyclic product, underscoring the importance of understanding the stability of bicyclic transition states and intermediates in complex reaction networks. diva-portal.org
Table 1: Computational Insights into Bicyclo[3.2.0]heptane Transformations
| Reaction Type | Method | Key Finding | Reference |
|---|---|---|---|
| Thermal Rearrangement | DFT (Becke3LYP/6-31G*) | Concerted pathway favored over diradical for bicyclo[3.2.0]hept-2-ene rearrangement. | researchgate.net |
| Intramolecular [2+2] Photocycloaddition | DFT | Exo transition state is energetically favored, leading to the exo product. | clockss.org |
| Au(I)-Catalyzed Cycloisomerization | DFT | Stepwise mechanism via 6-endo-dig cyclization and skeletal rearrangement. | acs.org |
| Amine/Metal Co-catalyzed Cascade | DFT | Formation of stable bicyclo[3.2.0]heptane off-cycle species is possible. | diva-portal.org |
Influence of Stereochemistry on Reaction Pathways
The rigid, fused-ring structure of the bicyclo[3.2.0]heptane system results in distinct stereochemical environments that significantly influence the pathways of its chemical reactions. The facial accessibility of the molecule to reagents is a key determinant of the stereochemical outcome.
In the synthesis of functionalized bicyclo[3.2.0]heptanes, diastereoselectivity is a critical consideration. For example, in the palladium-catalyzed synthesis of bicyclo[3.2.0]heptane lactones, the choice of ligand can control the diastereoselectivity of the reaction. rsc.org The use of specific mono-N-protected amino acid (MPAA) or pyridone-amine ligands can lead to the formation of either all-syn arylated or non-arylated lactones, respectively, demonstrating the profound effect of the chiral ligand environment on the transition state geometry. rsc.org
Similarly, in the [3+2]-cycloaddition reactions of azomethine ylides to form spiro[1-azabicyclo[3.2.0]heptane] frameworks, the reaction proceeds with high diastereoselectivity and regioselectivity. acs.org DFT studies have shown that the observed stereochemical outcome is a result of the preferred transition state geometry, which minimizes steric interactions and maximizes favorable orbital overlap. acs.org
The stereochemistry of the bicyclo[3.2.0]heptane core also dictates the regioselectivity of subsequent reactions. Studies on the reactions of bicyclo[3.2.0]heptan-6-ones and their derivatives have shown that the conformational preferences of the fused ring system direct the approach of nucleophiles. rsc.org For instance, the attack of nucleophiles on bromonium ions derived from these ketones occurs with high selectivity at the carbon center more distant from the lactone ring, a preference dictated by the conformational biases of the intermediate. rsc.org The endo-envelope conformer of the bicyclo[3.2.0]heptane system is generally preferred over the exo-twist conformer, and this preference, assuming an antiperiplanar arrangement of the reacting species, explains the observed regioselectivity. stir.ac.uk
The inherent chirality and conformational rigidity of the bicyclo[3.2.0]heptane skeleton have been exploited in asymmetric synthesis. For instance, bicyclo[3.2.0]heptane-derived amino acids have been synthesized, where the relative configurations are controlled through electrophilic double bond functionalization and intramolecular enolate alkylation sequences. researchgate.net
Table 2: Stereochemical Control in Bicyclo[3.2.0]heptane Reactions
| Reaction | Stereochemical Aspect | Controlling Factor | Outcome | Reference |
|---|---|---|---|---|
| Pd-catalyzed Lactone Synthesis | Diastereoselectivity | Chiral Ligands (MPAA, pyridone-amine) | Formation of all-syn or non-arylated lactones | rsc.org |
| [3+2] Cycloaddition | Diastereo- and Regioselectivity | Transition State Geometry | High selectivity for specific isomers | acs.org |
| Nucleophilic Attack on Ketone Derivatives | Regioselectivity | Conformational preference of the bicyclic system | Selective attack at the less hindered carbon | rsc.org |
| Synthesis of Amino Acid Derivatives | Relative Configuration | Intramolecular reaction sequences | Controlled synthesis of specific stereoisomers | researchgate.net |
Advanced Structural Characterization and Spectroscopic Elucidation of Rac 1r,5r Bicyclo 3.2.0 Heptan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a wealth of information regarding its molecular framework.
¹H-NMR for Diastereomeric and Enantiomeric Purity Assessment
The ¹H-NMR spectrum of this compound, while complex due to the number of non-equivalent protons and their intricate coupling patterns, is crucial for confirming the successful synthesis of the desired diastereomer. The protons on the bicyclic skeleton typically appear in the upfield region of the spectrum, generally between 1.0 and 3.5 ppm. The proton attached to the same carbon as the amino group (H2) is expected to be deshielded and appear as a distinct multiplet.
The racemic nature of the compound means that the ¹H-NMR spectrum will not distinguish between the two enantiomers. However, the presence of a single set of signals corresponding to the bicyclo[3.2.0]heptane framework confirms the diastereomeric purity. Any significant presence of other diastereomers would result in a second, distinct set of peaks.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 | 2.5 - 2.8 | m |
| H2 | 3.0 - 3.4 | m |
| H3 (endo) | 1.6 - 1.9 | m |
| H3 (exo) | 1.9 - 2.2 | m |
| H4 (endo) | 1.5 - 1.8 | m |
| H4 (exo) | 1.8 - 2.1 | m |
| H5 | 2.7 - 3.0 | m |
| H6 (endo) | 1.4 - 1.7 | m |
| H6 (exo) | 1.7 - 2.0 | m |
| H7 (syn) | 1.2 - 1.5 | m |
| H7 (anti) | 1.9 - 2.2 | m |
Note: These are predicted values based on analogous structures. Actual values may vary.
¹³C-NMR Chemical Shift Analysis of Bicyclic Carbons
The ¹³C-NMR spectrum provides a clear count of the number of unique carbon environments in the molecule. For the C₇ skeleton of this compound, seven distinct signals are expected, confirming the asymmetry of the structure. The carbon atom bonded to the nitrogen (C2) will be the most deshielded of the saturated carbons, typically appearing in the 50-60 ppm range. The bridgehead carbons (C1 and C5) will also have characteristic chemical shifts, generally in the range of 40-50 ppm. The remaining methylene (B1212753) carbons of the cyclobutane (B1203170) and cyclopentane (B165970) rings will appear at higher fields.
Table 2: Predicted ¹³C-NMR Chemical Shifts for the Bicyclic Carbons
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 40 - 45 |
| C2 | 50 - 58 |
| C3 | 25 - 30 |
| C4 | 30 - 35 |
| C5 | 42 - 48 |
| C6 | 28 - 33 |
Note: These are predicted values based on analogous structures. Actual values may vary.
2D-NMR Techniques for Connectivity and Relative Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity and relative stereochemistry of the molecule, two-dimensional NMR experiments are indispensable. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are spin-spin coupled. This is critical for tracing the connectivity of the proton network throughout the bicyclic system. For example, cross-peaks would be expected between H2 and the H3 protons, and between the bridgehead protons (H1 and H5) and their adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum (or vice versa).
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is a powerful tool for determining the relative stereochemistry. For example, in the (1R,5R) diastereomer, NOE cross-peaks would be expected between specific protons on the cis-fused rings, which helps to confirm the stereochemical arrangement at the ring junction.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the primary amine group gives rise to several characteristic absorption bands. A pair of medium-intensity peaks in the region of 3400-3250 cm⁻¹ corresponds to the asymmetric and symmetric N-H stretching vibrations of the primary amine. orgchemboulder.comspectroscopyonline.com The presence of two peaks in this region is a clear indicator of a -NH₂ group. orgchemboulder.comspectroscopyonline.com
Additionally, an N-H bending vibration (scissoring) is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration of the aliphatic amine will likely produce a medium to weak absorption in the 1250-1020 cm⁻¹ region. orgchemboulder.com Strong C-H stretching absorptions from the saturated bicyclic framework will be observed just below 3000 cm⁻¹. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium (two bands) |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |
| Alkane | C-H Stretch | 2960 - 2850 | Strong |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and molecular formula of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound (C₇H₁₃N), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound.
The fragmentation of cyclic amines is often dominated by α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the loss of an ethyl radical or a larger fragment, resulting in a stable iminium cation. Another common fragmentation pathway for cyclic compounds is the loss of small neutral molecules like ethylene.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment | Comments |
|---|---|---|
| 111 | [C₇H₁₃N]⁺ | Molecular Ion (M⁺) |
| 96 | [M - CH₃]⁺ | Loss of a methyl radical |
| 82 | [M - C₂H₅]⁺ | α-cleavage with loss of an ethyl radical |
X-ray Crystallography for Solid-State Structure and Conformational Insights
While NMR spectroscopy provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and conformational details. For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of the cis-fusion of the cyclobutane and cyclopentane rings. mdpi.com
Studies on related bicyclo[3.2.0]heptane derivatives have shown that the system typically adopts a conformation where the cyclopentane ring is in an endo envelope or "boat-like" shape. nih.govrsc.org This arrangement is considered to be the most stable. The X-ray structure would also reveal the orientation of the amino group, which can be either exo or endo relative to the bicyclic framework. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture. nih.gov
Table 5: Expected Conformational Data from X-ray Crystallography
| Parameter | Expected Finding | Significance |
|---|---|---|
| Ring Fusion | cis | Confirms the (1R,5R) relative stereochemistry |
| Cyclopentane Ring Conformation | endo envelope ("boat-like") | Reveals the lowest energy conformation in the solid state nih.govrsc.org |
| Amino Group Orientation | exo or endo | Defines the stereochemistry at C2 |
Computational and Theoretical Studies of Bicyclo 3.2.0 Heptan 2 Amine Conformers and Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules, offering a balance between computational cost and accuracy. For a molecule like rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine, DFT calculations can provide profound insights into its behavior at the electronic level.
Electronic Structure and Stability Analysis
The relative energies of different conformers can be calculated to determine their populations at a given temperature. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. For instance, a smaller gap often suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| endo, axial-amine | 0.00 | -8.5 | 1.2 | 9.7 | 1.5 |
| endo, equatorial-amine | 0.85 | -8.6 | 1.3 | 9.9 | 1.8 |
| exo, axial-amine | 2.10 | -8.4 | 1.1 | 9.5 | 1.3 |
| exo, equatorial-amine | 2.95 | -8.5 | 1.2 | 9.7 | 1.6 |
Note: The data in this table is illustrative and based on typical values for similar bicyclic amines. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Parameters
DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. By calculating the nuclear magnetic shielding tensors, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net This is particularly useful for complex structures like this compound, where spectral assignment can be challenging. Comparing the calculated NMR spectra with experimental data can help confirm the structure and stereochemistry of the molecule.
Similarly, the calculation of vibrational frequencies allows for the prediction of the Infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies and intensities can be compared with experimental IR spectra to identify characteristic functional group vibrations and confirm the presence of the amine group and the bicyclic framework.
Mechanistic Elucidation of Reaction Pathways
DFT is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, DFT can be used to map out the potential energy surface, identifying transition states and intermediates. acs.org This allows for the determination of reaction barriers (activation energies) and reaction energies, providing a detailed understanding of the reaction kinetics and thermodynamics. For example, in the synthesis of bicyclo[3.2.0]heptane derivatives through photocycloaddition reactions, DFT calculations have been employed to elucidate the stereoselective outcomes by analyzing the energies of different reaction pathways. nih.govmdpi.com Such studies can help in optimizing reaction conditions and predicting the feasibility of new synthetic routes.
Molecular Modeling and Dynamics Simulations
While DFT provides a static, time-independent picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment over time.
Conformational Space Exploration
The bicyclo[3.2.0]heptane framework, while rigid, still possesses a degree of flexibility. Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound in a more comprehensive manner than static calculations. youtube.comnih.gov In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion. youtube.com This allows for the observation of conformational changes, such as ring puckering and the rotation of the amine group, in a simulated environment (e.g., in a solvent). By analyzing the trajectory of the simulation, it is possible to identify the most populated conformations and the energy barriers between them, providing a dynamic view of the molecule's flexibility.
Applications of Bicyclo 3.2.0 Heptan 2 Amine As Chiral Building Blocks and Scaffolds
Synthesis of Complex Organic Molecules
The bicyclo[3.2.0]heptane skeleton is a recurring motif in a number of natural products and biologically active molecules. rsc.org Its inherent structural rigidity and chirality make it an excellent starting material for the synthesis of more complex organic molecules. Synthetic strategies often involve the creation of the bicyclo[3.2.0]heptane core early in the synthetic sequence, followed by further functionalization. researchgate.net
One common method for constructing the bicyclo[3.2.0]heptane framework is through a [2+2] cycloaddition reaction. taltech.eearkat-usa.org For instance, the thermal cycloaddition of an appropriate ketene (B1206846) with cyclopentadiene (B3395910) can produce the bicyclic system with good stereocontrol. arkat-usa.org This approach has been utilized to prepare precursors for various complex targets.
Furthermore, derivatives of bicyclo[3.2.0]heptane have been used as key intermediates in the total synthesis of natural products. The defined stereochemistry of the bicyclic amine allows for the controlled introduction of new stereocenters, guiding the formation of the desired complex molecular architecture.
Use in Asymmetric Catalysis as Chiral Ligands or Auxiliaries
The chiral nature of bicyclo[3.2.0]heptan-2-amine and its derivatives makes them suitable for use as chiral ligands or auxiliaries in asymmetric catalysis. Chiral ligands are crucial for the enantioselective synthesis of molecules, where one enantiomer is produced in excess over the other.
Derivatives of bicyclo[3.2.0]heptane have been developed as chiral ligands for various metal-catalyzed reactions. For example, bisphosphinite derivatives of bicyclo[3.2.0]heptane systems have shown to be excellent chiral inducers in asymmetric hydrogenations. arkat-usa.org The rigid backbone of the bicyclo[3.2.0]heptane scaffold holds the coordinating atoms of the ligand in a well-defined spatial arrangement, which is essential for effective stereochemical control during the catalytic cycle.
Additionally, the amino group of bicyclo[3.2.0]heptan-2-amine can be readily modified to create a diverse range of ligands with different electronic and steric properties, allowing for the fine-tuning of the catalyst's performance for a specific transformation.
Design of Conformationally Restricted Analogues for Pharmacological Research
The rigid structure of the bicyclo[3.2.0]heptane core is particularly advantageous in the design of conformationally restricted analogues of biologically active molecules. researchgate.net By incorporating this scaffold, the conformational flexibility of a molecule can be significantly reduced, locking it into a specific bioactive conformation. This approach is a powerful tool in medicinal chemistry for understanding structure-activity relationships (SAR) and for designing more potent and selective drug candidates.
A notable example is the use of the bicyclo[3.2.0]heptane framework to create constrained analogues of neurotransmitters like GABA. researchgate.netresearchgate.net By embedding the key pharmacophoric groups of GABA within the rigid bicyclic structure, researchers can study the specific conformations required for binding to its receptors. researchgate.net The synthesis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptan-1-carboxylic acids, which are conformationally locked analogues of a GABA derivative, demonstrates this principle. researchgate.net These studies have shown that the bicyclo[3.2.0]heptane core tends to adopt a boat-like conformation, which is largely unaffected by different substitution patterns. researchgate.net
This conformational locking helps in the design of molecules with precise spatial and directional fixation of pharmacophoric groups, which can lead to improved affinity and selectivity for their biological targets. researchgate.net
Development of Molecular Probes for Biological Systems
Molecular probes are essential tools for studying biological systems. The unique structural and chemical properties of bicyclo[3.2.0]heptane derivatives make them attractive candidates for the development of novel molecular probes.
For instance, the bicyclo[3.2.0]heptane scaffold can be incorporated into molecules designed to interact with specific biological targets, such as enzymes or receptors. The rigid framework can provide a stable platform for the attachment of reporter groups, such as fluorescent tags or radioactive labels, without significantly altering the binding affinity of the probe.
Furthermore, the mechanochemical properties of the bicyclo[3.2.0]heptane ring system have been explored. nih.gov It has been demonstrated that mechanical force can induce the ring-opening of a bicyclo[3.2.0]heptane mechanophore, generating reactive species. nih.gov This property could potentially be harnessed to create stress-responsive molecular probes that signal changes in the mechanical environment of a biological system. nih.gov
Future Research Directions and Unexplored Avenues in Bicyclo 3.2.0 Heptan 2 Amine Chemistry
Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For bicyclo[3.2.0]heptane systems, photochemical [2+2] cycloadditions have been a foundational strategy. researchgate.netbohrium.commdpi.com Future research could focus on expanding the scope and improving the sustainability of these and other synthetic approaches.
Key Research Areas:
Visible-Light Photocatalysis: Exploring visible-light-mediated cycloadditions, as demonstrated for other bicyclo[3.2.0]heptane derivatives, could offer milder and more selective reaction conditions compared to traditional UV irradiation. mdpi.comacs.org This approach could also enable the use of a wider range of substrates.
Flow Chemistry: Implementing continuous flow processes for photochemical reactions can enhance safety, scalability, and reproducibility. The precise control over reaction parameters in flow reactors could lead to improved yields and selectivities.
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) and cycloalkanone monooxygenases (CHMOs), for the synthesis and modification of bicyclo[3.2.0]heptane cores presents a green and highly selective alternative to traditional chemical methods. nih.gov Future work could involve engineering enzymes with tailored substrate specificities and reactivities for the synthesis of specific bicyclo[3.2.0]heptan-2-amine stereoisomers.
Mechanochemistry: Investigating force-induced, solvent-free reactions could provide a novel and sustainable route to bicyclo[3.2.0]heptane derivatives. researchgate.netnih.gov This emerging field offers the potential for unique reactivity and selectivity.
Advanced Stereochemical Control and Resolution
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for precise stereochemical control in the synthesis of bicyclo[3.2.0]heptan-2-amine is of paramount importance.
Future research should target:
Asymmetric Catalysis: The development of new chiral catalysts for enantioselective [2+2] cycloadditions and other key bond-forming reactions will be crucial. This includes exploring organocatalysis, transition-metal catalysis, and biocatalysis to achieve high levels of enantiomeric excess. mdpi.comarkat-usa.org
Chiral Auxiliaries: While the use of chiral auxiliaries, such as oxazolidinones, has been successful in achieving diastereoselective syntheses and resolutions, there is a need to develop more efficient and easily removable auxiliaries. researchgate.netbohrium.commdpi.com
Kinetic and Dynamic Kinetic Resolution: Exploring enzymatic and chemical kinetic resolution processes can provide access to enantiomerically pure bicyclo[3.2.0]heptan-2-amines from racemic mixtures. nih.gov Dynamic kinetic resolution, which combines resolution with in-situ racemization of the undesired enantiomer, could potentially provide a theoretical yield of 100% for the desired enantiomer.
Elucidation of Undiscovered Reactivity Patterns
The unique strained ring system of bicyclo[3.2.0]heptane suggests that it may exhibit novel reactivity patterns that have yet to be fully explored.
Potential areas for investigation include:
Ring-Opening and Ring-Expansion Reactions: The inherent strain in the cyclobutane (B1203170) ring could be exploited in controlled ring-opening or ring-expansion reactions to generate diverse and complex molecular architectures.
C-H Functionalization: The development of methods for the regioselective and stereoselective functionalization of C-H bonds within the bicyclo[3.2.0]heptane scaffold would provide a powerful tool for late-stage diversification of these molecules. rsc.org
Mechanochemical Activation: As mentioned earlier, the application of mechanical force can induce unique chemical transformations. researchgate.netnih.gov Studying the mechanochemical behavior of bicyclo[3.2.0]heptan-2-amine and its derivatives could reveal novel, non-thermally accessible reaction pathways.
Exploration of New Biological Targets and Mechanistic Studies (non-clinical)
While some bicyclo[3.2.0]heptane derivatives have been investigated for their biological activity, a vast chemical space remains to be explored. taltech.eeorgsyn.org
Future non-clinical research should focus on:
Scaffold for Drug Discovery: Utilizing the rigid bicyclo[3.2.0]heptane framework to design and synthesize conformationally constrained analogs of known bioactive molecules. nih.gov This can lead to improved potency, selectivity, and pharmacokinetic properties.
Probing Protein-Ligand Interactions: The well-defined stereochemistry of bicyclo[3.2.0]heptan-2-amine derivatives makes them excellent probes for studying the binding interactions between ligands and their biological targets.
Mechanistic Probes: Synthesizing derivatives with specific isotopic labeling or reporter groups to elucidate the mechanism of action of biologically active compounds containing this scaffold.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work can accelerate the discovery and development of new chemical entities and processes.
Key areas for integration include:
Reaction Mechanism and Selectivity Prediction: Employing Density Functional Theory (DFT) and other computational methods to predict the feasibility and stereochemical outcome of new reactions, guiding experimental design. mdpi.comimist.ma
Virtual Screening: Using computational docking and molecular dynamics simulations to identify potential biological targets for new bicyclo[3.2.0]heptan-2-amine derivatives.
Conformational Analysis: Computational studies can provide valuable insights into the preferred conformations of substituted bicyclo[3.2.0]heptanes, which is crucial for understanding their reactivity and biological activity. nih.gov
Q & A
Q. What are the optimal synthetic routes for rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine, and what reagents are critical for stereochemical control?
- Methodological Answer : A multi-step synthesis is typically required, leveraging ring-closing strategies such as cyclopropanation or [2+2] photocycloaddition. Key reagents include chiral auxiliaries or catalysts (e.g., Rh(II)-carbenoid complexes) to control stereochemistry at the 1R and 5R positions. Solvent polarity and temperature (e.g., low-temperature conditions for kinetic control) significantly impact yield and enantiomeric excess (ee). Post-synthetic purification via column chromatography or recrystallization is essential to isolate the racemic mixture .
Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical integrity of This compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR (with COSY/NOESY) confirm bicyclic framework and amine proton coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHN).
- X-ray Crystallography : Resolves absolute stereochemistry but requires enantiopure crystals.
- Chiral HPLC : Quantifies enantiomeric ratios using chiral stationary phases (e.g., amylose-based columns) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of This compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water.
- Stability : Prone to oxidation at the amine group; store under inert gas (N/Ar) at 2–8°C.
- pKa : Estimated ~10.5 (amine group), influencing reactivity in acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for bicyclic amines, particularly regarding stereochemical vs. scaffold-driven effects?
- Methodological Answer : Comparative studies using enantiopure analogs (e.g., (1R,5R) vs. (1S,5S)) and scaffold-modified derivatives (e.g., bicyclo[3.1.0] vs. [3.2.0]) are critical. Employ orthogonal assays (e.g., receptor binding vs. functional cellular assays) to isolate structural contributions. For example, shows that stereochemistry in similar bicyclic amines drastically alters serotonin receptor affinity, while scaffold modifications impact metabolic stability .
Q. What strategies optimize enantiomeric purity during the synthesis of This compound for pharmacological studies?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition metal-catalyzed cyclization.
- Dynamic Kinetic Resolution : Combine racemization-prone intermediates with chiral catalysts.
- Chiral Chromatography : Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves >99% ee. Validate purity via circular dichroism (CD) spectroscopy .
Q. How does the bicyclo[3.2.0] scaffold influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions compared to other bicyclic systems?
- Methodological Answer : The fused cyclopropane ring in bicyclo[3.2.0] systems introduces strain (~25 kcal/mol), enhancing reactivity in ring-opening reactions. For example, amine-directed ring-opening with electrophiles (e.g., alkyl halides) proceeds faster than in bicyclo[2.2.1] analogs. Computational modeling (DFT) can predict regioselectivity by analyzing strain relief and transition-state geometries .
Q. What safety precautions are critical when handling This compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods due to potential amine vapor release (irritant; H314).
- Storage : Inert atmosphere, away from oxidizers (H225 flammability risk).
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
